Bromoacetato de octilo

Descripción general

Descripción

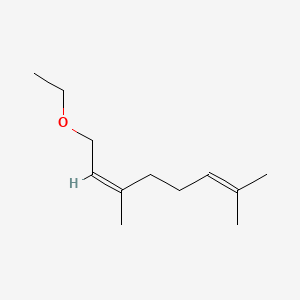

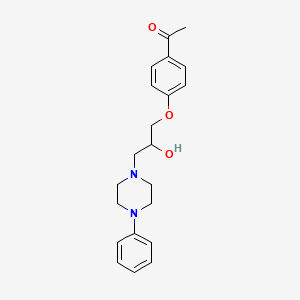

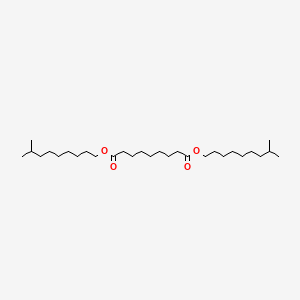

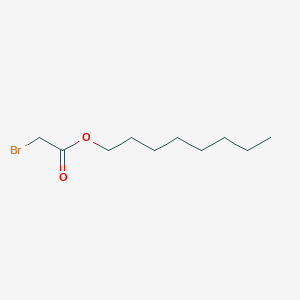

Octyl bromoacetate is a chemical compound with the molecular formula C10H19BrO2 . It is also known as Bromoacetic acid, octyl ester .

Synthesis Analysis

The synthesis of Octyl bromoacetate can be accomplished through esterification. In one study, bromoacetic acid and octyl alcohol were esterified in xylene in the presence of 0.1% p-toluene sulfonic acid (a catalyst), until the azeotropic amount of water (1.8 mL) was removed .

Molecular Structure Analysis

The molecular structure of Octyl bromoacetate consists of a chain of 10 carbon atoms (C10), 19 hydrogen atoms (H19), a bromine atom (Br), and two oxygen atoms (O2) . The IUPAC Standard InChIKey for Octyl bromoacetate is ZBNUZMDEFBLZIJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Octyl bromoacetate has been used in the synthesis of octyl esters. In one study, five biocatalysts were evaluated in syntheses of octyl caprylate, octyl caprate, and octyl laurate, in which conversions higher than 90% were achieved .

Aplicaciones Científicas De Investigación

Aplicación 1 Síntesis de ésteres

“Bromoacetato de octilo” se utiliza en la síntesis de ésteres, particularmente en la producción de ésteres de octilo. Estos ésteres se sintetizan mediante la reacción de “this compound” con alcoholes, a menudo utilizando un catalizador para mejorar la eficiencia de la reacción y el rendimiento .

Aplicación 2 Membranas antibacterianas

Los investigadores han explorado el uso de “this compound” para crear membranas antibacterianas. Al inmovilizar covalentemente bromuro de alquilo sobre membranas de ósmosis inversa de acetato de celulosa, se imparten propiedades antibacterianas y se mejora el rendimiento general de la membrana .

Aplicación 3 Síntesis orgánica

En química orgánica, “this compound” sirve como reactivo para varios procedimientos sintéticos. Se utiliza en la preparación de ácido bromoacético, que es un precursor de varios otros compuestos y tiene aplicaciones en productos farmacéuticos y agroquímicos .

Aplicación 4 Agentes de actividad superficial

El compuesto está involucrado en la síntesis de nuevos agentes tensoactivos ecológicos. Estos agentes se sintetizan esterificando “this compound” con diferentes alcoholes, que se pueden utilizar en diversas aplicaciones industriales debido a sus propiedades de actividad superficial .

Aplicación 5 Organocatálisis

“this compound” encuentra uso en la organocatálisis como parte de moléculas orgánicas quirales que actúan como catalizadores. Esta aplicación es significativa en la síntesis asimétrica, que es crucial para producir sustancias enantioméricamente puras en productos farmacéuticos .

Direcciones Futuras

The future research directions for Octyl bromoacetate could involve exploring its potential applications in various fields such as medicine, biotechnology, and materials science. For instance, its role in the synthesis of esters and its potential use as a biocatalyst could be areas of future research .

Propiedades

IUPAC Name |

octyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-13-10(12)9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNUZMDEFBLZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324236 | |

| Record name | Octyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38674-98-5 | |

| Record name | NSC406077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.